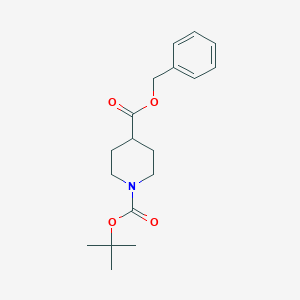

Benzyl N-Boc-4-piperidinecarboxylate

Overview

Description

Benzyl N-Boc-4-piperidinecarboxylate is a chemical compound with the CAS RN®: 177990-33-9 . It is used for research purposes and is not suitable for use as a medicine, food, or household item .

Molecular Structure Analysis

The molecular formula of Benzyl N-Boc-4-piperidinecarboxylate is C18H25NO4 . The InChI code is 1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-15(10-12-19)16(20)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 .Physical And Chemical Properties Analysis

Benzyl N-Boc-4-piperidinecarboxylate has a molecular weight of 319.4 . It is a solid or liquid at room temperature . The compound should be stored in a dry, sealed environment at room temperature .Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

- Spectroscopic Characterization and Molecular Docking: Benzyl N-Boc-4-piperidinecarboxylate has been characterized using spectroscopic techniques like FT-IR, FT-Raman, UV-Vis, and NMR. Studies reveal insights into its molecular structure, vibrational assignments, and electronic properties. Moreover, its potential in anticancer activity through molecular docking against VEGFR-2 Kinase inhibitor receptors demonstrates its applicability in drug discovery (S. Janani et al., 2020).

Synthesis and Chemical Reactivity

Enantioselective Synthesis

Research into asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate highlights its role in producing chiral molecules, a critical aspect of pharmaceutical chemistry. Using phase-transfer catalysts, this method facilitates the synthesis of biologically active compounds featuring a chiral 3-benzylpiperidine backbone (Yaomin Wang et al., 2018).

Development of Novel Compounds

The synthesis of N-Boc-1,2,3,5-tetrahydro spiro [benzo[c]azepine-4,2-piperidine] and other similar compounds underscores the utility of benzyl N-Boc-4-piperidinecarboxylate in creating new chemical entities. These compounds, characterized by their unique structures, have potential applications in medicinal chemistry and drug development (Wang Qian-y, 2015).

Pharmaceutical Applications

Anticancer Agents and Enzyme Inhibitors

The molecule serves as a foundation for synthesizing derivatives with potent anticancer properties and enzyme inhibitory activities. This is evident in the development of 1,4-disubstituted piperidines, demonstrating the compound's role in the synthesis of novel classes of cytotoxic agents with potential for cancer therapy (S. De Castro et al., 2014).

Synthesis of Pharmacological Intermediates

The compound's application extends to the synthesis of intermediates for pharmaceuticals, such as those used in the production of HIV protease inhibitors. Its utility in creating key intermediates for drugs highlights its significance in the pharmaceutical industry (P. Pollet et al., 2009).

Safety And Hazards

properties

IUPAC Name |

4-O-benzyl 1-O-tert-butyl piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-15(10-12-19)16(20)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGMYLVKJUYFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623948 | |

| Record name | 4-Benzyl 1-tert-butyl piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-Boc-4-piperidinecarboxylate | |

CAS RN |

177990-33-9 | |

| Record name | 4-Benzyl 1-tert-butyl piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.